

# How to prepare glycerol stocks for long-term bacterial storage

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Glycerin C

Cat. No.: B15563700

[Get Quote](#)

An essential technique in microbiology, the long-term storage of bacterial strains is critical for research, diagnostics, and the development of therapeutics. It ensures the reproducibility of experiments by maintaining a consistent source of bacterial cultures. Glycerol is widely used as a cryoprotectant to preserve the viability of bacterial cells during freezing and subsequent storage at ultra-low temperatures. The glycerol protects the bacteria from damage caused by ice crystal formation and the increased solute concentration that occurs during the freezing process.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Properly prepared bacterial glycerol stocks can remain viable for many years when stored at -80°C.[\[5\]](#) This application note provides a detailed protocol for the preparation, storage, and revival of bacterial cultures for long-term preservation.

## Key Principles of Cryopreservation with Glycerol

The primary goal of cryopreservation is to minimize cell damage during freezing. As water turns to ice, it forms crystals that can physically rupture cell membranes. Furthermore, as ice forms, the concentration of solutes in the remaining unfrozen water increases, which can lead to protein denaturation and cell dehydration.

Glycerol acts as a cryoprotectant by:

- Lowering the Freezing Point: This reduces the amount of ice formed at any given temperature.

- Preventing Ice Crystal Formation: It interferes with the formation of large, damaging ice crystals inside the cells.
- Protecting Cellular Structures: Glycerol helps to stabilize proteins and membranes, preventing denaturation and damage.

The success of long-term storage is dependent on several factors, including the final glycerol concentration, the growth phase of the bacteria, the storage temperature, and the handling procedures during preparation and revival.

## Data Summary

The following tables summarize the key quantitative parameters for preparing bacterial glycerol stocks.

Table 1: Recommended Reagent Concentrations and Volumes

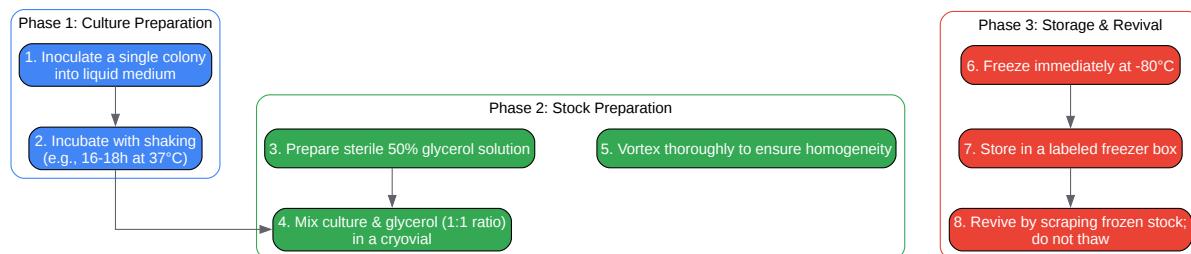

| Parameter                    | Recommended Value                       | Common Range   | Notes                                                                                       |
|------------------------------|-----------------------------------------|----------------|---------------------------------------------------------------------------------------------|
| Final Glycerol Concentration | 15 - 25% (v/v)                          | 10 - 40% (v/v) | Concentrations between 15% and 25% are most commonly cited for optimal long-term viability. |
| Working Glycerol Solution    | 50% (v/v) in dH <sub>2</sub> O or broth | 30 - 80% (v/v) | A 50% sterile glycerol solution is typically mixed 1:1 with the bacterial culture.          |
| Culture Volume               | 500 - 850 µL                            | Varies         | Depends on the desired final volume and cryovial size.                                      |
| Glycerol Solution Volume     | 500 - 150 µL                            | Varies         | Volume is adjusted to achieve the desired final glycerol concentration.                     |

Table 2: Storage and Culture Conditions

| Parameter                | Recommended Condition               | Rationale & Notes                                                                                                  |
|--------------------------|-------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Bacterial Growth Phase   | Late Logarithmic / Early Stationary | At this stage, the culture has a high density of viable, healthy cells that are more resilient to freezing stress. |
| Incubation Time          | 12 - 18 hours                       | Varies depending on the bacterial strain's growth rate.                                                            |
| Incubation Temperature   | 37°C (for E. coli)                  | Should be optimized for the specific bacterial strain.                                                             |
| Long-Term Storage Temp.  | -80°C                               | Ensures viability for many years. Repeated freeze-thaw cycles must be avoided.                                     |
| Short-Term Storage Temp. | -20°C                               | Suitable for only a few months; not recommended for valuable strains.                                              |
| Viability Duration       | >10 years at -80°C                  | When prepared and stored correctly, many common lab strains like E. coli remain viable for over a decade.          |

## Experimental Workflow

The overall process for creating glycerol stocks is straightforward, involving the growth of the bacterial culture, mixing with a cryoprotectant, and freezing for long-term storage.



[Click to download full resolution via product page](#)

Caption: Workflow for preparing bacterial glycerol stocks.

## Detailed Experimental Protocol

This protocol describes a standard method for preparing bacterial glycerol stocks with a final glycerol concentration of 25%.

## Materials

- Bacterial culture grown on an agar plate
- Appropriate liquid growth medium (e.g., Luria-Bertani broth)
- Sterile 100% glycerol
- Sterile distilled water (dH<sub>2</sub>O)
- Sterile 1.5 mL or 2 mL screw-cap cryovials
- Micropipettes and sterile tips

- Incubator with shaking capabilities
- Vortex mixer
- -80°C freezer

## Methodology

### Part 1: Preparation of Bacterial Culture

- Using a sterile inoculating loop or pipette tip, pick a single, well-isolated colony from a fresh agar plate.
- Inoculate the colony into a flask containing 5-10 mL of the appropriate liquid growth medium (with selective antibiotics, if necessary).
- Incubate the culture at the optimal temperature with vigorous shaking (e.g., 37°C at ~250 rpm for *E. coli*) until the culture reaches the late-logarithmic or early-stationary phase (typically 12-18 hours).

### Part 2: Preparation of Glycerol Stock

- Prepare a 50% (v/v) Glycerol Solution:
  - In a sterile, autoclavable bottle, combine 50 mL of 100% glycerol with 50 mL of sterile dH<sub>2</sub>O.
  - Mix thoroughly and sterilize by autoclaving. Allow the solution to cool to room temperature before use.
- Label Cryovials: Clearly label each cryovial with essential information, including the bacterial strain name, plasmid (if any), date, and your initials. Use a marker resistant to low temperatures. It is critical to label tubes before freezing.
- Combine Culture and Glycerol:
  - In each labeled cryovial, add 500 µL of the 50% sterile glycerol solution.

- Add 500  $\mu$ L of the overnight bacterial culture to the cryovial. This creates a final glycerol concentration of 25%.
- Ensure Homogeneity: Secure the screw cap on the vial and vortex vigorously for 5-10 seconds to ensure the glycerol and bacterial culture are completely mixed. The solution should be uniform, with no visible layers.

### Part 3: Freezing and Storage

- Freezing: Immediately place the cryovials into a -80°C freezer. For some sensitive strains, snap-freezing the vials in liquid nitrogen or a dry ice/ethanol bath before transferring them to the -80°C freezer may improve viability.
- Storage: Organize the vials in a labeled freezer box for easy retrieval. Record the location of the stocks in a laboratory notebook or database.

### Part 4: Revival of Bacteria from Glycerol Stock

- Prepare for Revival: Have a fresh agar plate (with appropriate selective antibiotics) ready at your workstation.
- Retrieve Stock: Remove the desired cryovial from the -80°C freezer. To preserve the stock's shelf life, do not allow the entire vial to thaw. Placing the vial on dry ice while you work can help keep it frozen.
- Scrape and Streak: Open the cap and use a sterile inoculating loop, pipette tip, or toothpick to scrape a small amount of the frozen material from the top of the stock.
- Inoculate Plate: Streak the scraped material onto the surface of the agar plate to obtain single colonies.
- Return Stock to Freezer: Immediately return the glycerol stock vial to the -80°C freezer to prevent thawing and loss of viability.
- Incubate Plate: Incubate the streaked plate overnight at the appropriate temperature (e.g., 37°C). Single colonies should be visible the next day, ready for use in experiments.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. How Long Can Bacterial Glycerol Stocks Last at -80°C? [synapse.patsnap.com]
- 2. A Guide to Bacteria Preservation [opsdiagnostics.com]
- 3. Bacteria preservation in glycerol stock - RBR Life Science [rbrlifescience.com]
- 4. escolifesciences.com [escolifesciences.com]
- 5. addgene.org [addgene.org]
- To cite this document: BenchChem. [How to prepare glycerol stocks for long-term bacterial storage]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15563700#how-to-prepare-glycerol-stocks-for-long-term-bacterial-storage>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)